3-Ethyl-3-isocyanatooxetane
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Overview
Description
3-Ethyl-3-isocyanatooxetane is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It belongs to the class of oxetanes, which are four-membered cyclic ethers known for their unique chemical properties and reactivity . This compound is characterized by the presence of an isocyanate group (-NCO) attached to the oxetane ring, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 3-Ethyl-3-isocyanatooxetane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 3-ethyl-3-hydroxyoxetane with phosgene or its derivatives to introduce the isocyanate group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability . These methods are designed to optimize reaction efficiency and minimize by-products, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
3-Ethyl-3-isocyanatooxetane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The oxetane ring can participate in ring-opening reactions with electrophiles, leading to the formation of linear or branched products.
Polymerization: The compound can be used as a monomer in polymerization reactions to produce polyurethanes and other polymeric materials.
Common reagents and conditions used in these reactions include catalysts like tertiary amines, metal salts, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the nature of the nucleophile or electrophile involved and the reaction conditions employed .
Scientific Research Applications
3-Ethyl-3-isocyanatooxetane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-3-isocyanatooxetane involves its reactivity with various nucleophiles and electrophiles. The isocyanate group readily reacts with nucleophiles to form stable products, while the oxetane ring can undergo ring-opening reactions to generate reactive intermediates . These reactions are facilitated by the strain in the four-membered ring, which makes it more susceptible to chemical transformations .
Comparison with Similar Compounds
3-Ethyl-3-isocyanatooxetane can be compared with other oxetane derivatives such as 3-ethyl-3-hydroxyoxetane and 3-ethyl-3-chlorooxetane . While these compounds share the oxetane ring structure, their reactivity and applications differ due to the presence of different functional groups. For example, 3-ethyl-3-hydroxyoxetane is more commonly used in the synthesis of polyols, while 3-ethyl-3-chlorooxetane is utilized in halogenation reactions .
Properties
IUPAC Name |
3-ethyl-3-isocyanatooxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-6(7-5-8)3-9-4-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTFIZMUJWKLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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